![molecular formula C17H18N4O3 B2723578 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2191265-25-3](/img/structure/B2723578.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on similar compounds includes the synthesis and characterization of nanoparticles using hetero bicyclic compounds, which demonstrates the versatility of bicyclic structures in nanomaterial preparation (Pushpanathan & Kumar, 2014). Such studies highlight the potential of complex organic molecules in materials science, particularly in nanotechnology.
Pharmacological Applications
Compounds with triazolyl groups and bicyclic structures have been investigated for their pharmacological properties, including as HIV entry inhibitors. The CCR5 receptor-based mechanism of action study of a potent allosteric noncompetitive HIV entry inhibitor shows the significance of such structures in developing antiviral therapies (Watson et al., 2005).
Organic Synthesis and Catalysis
Further, the triazolyl group plays a crucial role in catalyzing reactions, such as the Huisgen 1,3-dipolar cycloaddition, showcasing the utility of triazole derivatives in organic synthesis and as catalysts (Ozcubukcu et al., 2009).
Novel Synthetic Methods
Research into synthesizing nonsymmetrically substituted bis(azulen-1-yl) ketones illustrates the innovative approaches to creating complex organic molecules, potentially offering new pathways to synthesize compounds similar to "((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone" (Sigrist & Hansen, 2010).
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(11-1-4-15-16(5-11)24-10-23-15)21-12-2-3-13(21)7-14(6-12)20-9-18-8-19-20/h1,4-5,8-9,12-14H,2-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKMUDJVJOYIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)OCO4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d][1,3]dioxol-5-yl)methanone |
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